5-cyclohexyl-4-ethyl-4H-1,2,4-triazole-3-thiol
Description
Background and Significance of 1,2,4-Triazole-3-thiol Derivatives
The 1,2,4-triazole ring system represents one of the most significant nitrogen-containing scaffolds in contemporary medicinal chemistry due to its diverse biological properties and exceptional chemical stability. Among the azole family, triazoles are characterized as the most stable compounds and are notably difficult to cleave under standard conditions. The inherent stability of 1,2,4-triazoles to metabolic processes makes them particularly valuable as pharmacophores, allowing them to interact at biological receptor active sites both as hydrogen bond acceptors and donors.
The incorporation of sulfur in the form of mercapto- and thione-substitution patterns significantly enhances the potency of triazole heterocycles compared to their parent derivatives. This enhancement stems from the unique electronic properties conferred by the sulfur atom, which influences both the dipole character and hydrogen bonding capacity of the molecule. Research has demonstrated that 1,2,4-triazole-3-thione and 1,2,4-triazole-3-thiol derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, antitubercular, and hypoglycemic properties.
The structural versatility of triazole derivatives allows for extensive modification through various substitution patterns, enabling researchers to fine-tune molecular properties for specific applications. The triazole nucleus can act as an effective isostere for amides, esters, carboxylic acids, and other heterocycles such as pyrazoles, providing synthetic chemists with considerable flexibility in drug design and development. The ability of triazole moieties to produce various non-covalent interactions while improving solubility and binding to biomolecular targets contributes to their widespread applicability in pharmaceutical research.
Contemporary research has established that triazole frameworks possess favorable properties including hydrogen bonding capability under in vivo conditions, strong dipole moments, high chemical stability against oxidizing and reducing agents, and molecular rigidity. These characteristics collectively contribute to the enhanced biological activities observed in triazole-containing compounds and explain their continued prominence in medicinal chemistry research.
Chemical Identity and Fundamental Properties of 5-Cyclohexyl-4-ethyl-4H-1,2,4-triazole-3-thiol
This compound is a specialized heterocyclic compound characterized by the molecular formula C₁₀H₁₇N₃S and a molecular weight of 211.33 grams per mole. The compound is registered under the Chemical Abstracts Service number 482650-81-7, providing a unique identifier for research and commercial applications. The systematic nomenclature for this compound includes several recognized variations: 3-cyclohexyl-4-ethyl-1H-1,2,4-triazole-5-thione and 5-cyclohexyl-4-ethyl-1,2,4-triazole-3-thiol, reflecting the tautomeric relationship between the thiol and thione forms.
The structural framework of this compound incorporates a five-membered triazole ring containing two carbon atoms and three nitrogen atoms, with specific substitution patterns that distinguish it from other triazole derivatives. The presence of a cyclohexyl group at the 5-position and an ethyl group at the 4-position of the triazole ring creates a unique steric environment that influences the compound's chemical behavior and potential interactions with biological targets.
The International Union of Pure and Applied Chemistry nomenclature system provides standardized naming conventions for this compound, facilitating clear communication within the scientific community. The compound exists in equilibrium between thiol and thione tautomeric forms, with the specific form predominating depending on environmental conditions such as temperature, solvent, and pH. This tautomeric behavior is characteristic of many triazole-3-thiol compounds and plays a crucial role in their chemical reactivity and biological activity.
Research indicates that the cyclohexyl substitution pattern contributes to the lipophilic character of the molecule, potentially influencing its membrane permeability and distribution properties. The ethyl group at the 4-position provides additional steric bulk while maintaining reasonable molecular size for potential biological applications. These structural features collectively define the compound's identity and establish the foundation for understanding its physicochemical properties.
Physicochemical Characteristics and Structural Features
The physicochemical profile of this compound reveals several important characteristics that influence its chemical behavior and potential applications. The compound exhibits a calculated boiling point of 285.8 degrees Celsius at 760 millimeters of mercury pressure, indicating substantial thermal stability. The flash point is recorded at 126.7 degrees Celsius, providing important safety information for handling and storage procedures.
The density of the compound is calculated to be 1.28 grams per cubic centimeter, reflecting the molecular packing efficiency and atomic composition. The refractive index value of 1.659 provides insight into the compound's optical properties and can be useful for identification and purity assessment. The logarithmic partition coefficient value of 2.63440 indicates moderate lipophilicity, suggesting potential for membrane permeability while maintaining aqueous solubility characteristics.
| Property | Value | Units |
|---|---|---|
| Molecular Weight | 211.33 | g/mol |
| Boiling Point | 285.8 | °C at 760 mmHg |
| Flash Point | 126.7 | °C |
| Density | 1.28 | g/cm³ |
| Refractive Index | 1.659 | - |
| LogP | 2.63440 | - |
| Polar Surface Area | 69.51 | Ų |
| Exact Mass | 211.11400 | g/mol |
The polar surface area of 69.51 square angstroms suggests moderate polarity, which is consistent with the presence of the triazole ring and thiol functional group. This value falls within ranges typically associated with compounds capable of crossing biological membranes while maintaining sufficient aqueous solubility for biological activity. The exact mass measurement of 211.11400 provides precise molecular mass data essential for analytical chemistry applications and mass spectrometric identification.
Structural analysis reveals that the cyclohexyl group adopts a chair conformation in the most stable molecular geometry, minimizing steric interactions with the triazole ring system. The ethyl substituent at the 4-position extends away from the ring plane, reducing potential steric hindrance with other molecular components. The thiol functional group can participate in hydrogen bonding interactions and metal coordination, expanding the compound's potential chemical reactivity patterns.
The compound's stability profile indicates resistance to standard oxidizing and reducing conditions, consistent with the general characteristics of triazole derivatives. This stability is attributed to the aromatic character of the triazole ring and the electronic delocalization within the heterocyclic system. Temperature stability extends to moderate heating conditions, although prolonged exposure to elevated temperatures may promote decomposition or tautomeric rearrangement.
Historical Context in Heterocyclic Chemistry Research
The development of heterocyclic chemistry, particularly focusing on nitrogen-containing ring systems, has evolved significantly since the early foundations laid in the nineteenth century. Heterocyclic compounds, defined as cyclic compounds containing atoms of at least two different elements as ring members, have become central to modern organic chemistry research. The recognition that more than half of all known compounds are heterocycles underscores the fundamental importance of this chemical class in contemporary science.
The specific focus on triazole chemistry emerged from broader investigations into five-membered heterocyclic systems containing multiple nitrogen atoms. The systematic study of azoles, which collectively describe five-membered ring compounds containing two heteroatoms with at least one nitrogen, established the foundation for understanding triazole chemistry. Within this framework, compounds containing three nitrogen atoms in the five-membered ring, specifically triazoles, gained recognition for their unique electronic properties and chemical stability.
Historical synthesis methods for triazole-3-thiol derivatives trace back to classical organic chemistry approaches involving the cyclization of appropriate precursor molecules. Early synthetic strategies employed thiocarbohydrazide as a starting material, reacting with various carboxylic acid derivatives under acidic or basic conditions to form the triazole ring system. The development of these synthetic methodologies provided researchers with reliable access to triazole-3-thiol compounds, enabling systematic investigation of their properties and potential applications.
The recognition of triazole derivatives as important pharmacophores emerged through decades of medicinal chemistry research demonstrating their biological activity and metabolic stability. The incorporation of sulfur-containing functional groups, particularly thiol and thione moieties, represented a significant advancement in triazole chemistry by enhancing biological activity compared to parent compounds. This historical progression established the scientific foundation for contemporary research into specialized triazole derivatives such as this compound.
The evolution of analytical techniques and synthetic methodologies has enabled increasingly sophisticated investigations into triazole chemistry. Modern spectroscopic methods, including nuclear magnetic resonance and mass spectrometry, have provided detailed structural characterization capabilities that were unavailable to earlier researchers. These technological advances have facilitated the precise identification and characterization of specific triazole derivatives, supporting the development of structure-activity relationships and rational compound design approaches.
Current Research Landscape and Significance
Contemporary research in triazole chemistry encompasses diverse applications ranging from pharmaceutical development to materials science, with significant emphasis on understanding structure-activity relationships and optimizing molecular properties. Recent investigations have demonstrated the free radical scavenging abilities of triazole-3-thiol derivatives, revealing their potential as antioxidant agents. Experimental studies using 2,2-diphenyl-1-picrylhydrazyl and 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) assays have quantified the antioxidant efficacy of structurally related compounds, providing valuable insights into the relationship between molecular structure and biological activity.
Structure-based optimization studies have emerged as a prominent research approach for developing improved triazole-3-thione derivatives with enhanced biological properties. These investigations employ computational methods combined with experimental validation to identify molecular modifications that improve target specificity and biological activity. Research has particularly focused on developing compounds with enhanced inhibitory activity against metallo-beta-lactamases, representing an important application in antimicrobial drug development.
The synthesis and biological evaluation of novel triazole-thiol derivatives continue to attract significant research attention, with studies investigating antimicrobial and antioxidant properties. Recent work has demonstrated that compounds incorporating specific substitution patterns exhibit significant antimicrobial activities against various pathogenic organisms. The systematic evaluation of these compounds using standardized assays provides quantitative data supporting their potential therapeutic applications.
Current pharmaceutical applications of triazole derivatives include their incorporation into approved drugs such as fluconazole, tebuconazole, triadimefon, and ribavirin, demonstrating their practical significance in therapeutic applications. The continued development of novel triazole-containing compounds reflects the ongoing recognition of their potential in addressing contemporary medical challenges, particularly in the areas of antimicrobial resistance and oxidative stress-related disorders.
The research landscape also encompasses investigations into the fundamental chemical properties of triazole derivatives, including their tautomeric behavior, metal coordination capabilities, and reactivity patterns. These studies provide essential scientific understanding that supports rational compound design and optimization efforts. The integration of experimental and computational approaches has become increasingly common, enabling researchers to predict molecular properties and guide synthetic efforts more effectively.
Properties
IUPAC Name |
3-cyclohexyl-4-ethyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3S/c1-2-13-9(11-12-10(13)14)8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGIOAVPPNZOQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357726 | |
| Record name | 5-cyclohexyl-4-ethyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
482650-81-7 | |
| Record name | 5-cyclohexyl-4-ethyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 5-cyclohexyl-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves the formation of the 1,2,4-triazole ring system with thiol substitution at the 3-position and alkyl substitutions at the 4- and 5-positions. The cyclohexyl group is introduced at the 5-position, while the ethyl group is at the 4-position.
Two main approaches are documented:
- Base-catalyzed intramolecular cyclization of thiosemicarbazides
- Nucleophilic substitution reactions on preformed triazole-3-thiols
Preparation via Base-Catalyzed Intramolecular Cyclization of Thiosemicarbazides
This classical method involves synthesizing thiosemicarbazide derivatives followed by cyclization under basic reflux conditions.
- Substituted thiosemicarbazides are dissolved in aqueous sodium hydroxide (4N).
- The mixture is refluxed for 4–5 hours with stirring.
- Reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the mixture is cooled and acidified to pH 4–5 using hydrochloric acid.
- The precipitated triazole-3-thiol is filtered, washed with water, and recrystallized from ethanol.
This method yields 4,5-disubstituted-1,2,4-triazole-3-thiones with good purity and yields typically ranging from 70% to 80% depending on substituents.
Example Data (from related compounds):
| Compound | Yield (%) | Melting Point (°C) | Key IR Peaks (cm⁻¹) | Notable 1H-NMR Signals (ppm) |
|---|---|---|---|---|
| 4-Hexyl-2,4-dihydro-5-phenyl-3H-1,2,4-triazole-3-thione | 76 | 110 | 3260 (N-H), 1585 (C=N), 1270 (C=S) | 0.79 (t, CH3), 12.42 (s, NH/SH) |
| 4-Cyclohexyl-2,4-dihydro-5-(4-pyridyl)-3H-1,2,4-triazole-3-thione | 78 | 206 | 3211 (N-H), 1582 (C=N), 1285 (C=S) | 1.23-1.78 (m, cyclohexyl CH2), 7.72 (d, pyridyl H) |
This method is robust and adaptable to various substituents, including cyclohexyl and ethyl groups at the 5- and 4-positions, respectively.
Microwave-Assisted Nucleophilic Substitution on 4-Ethyl-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiol
A more recent and efficient method involves microwave-assisted synthesis, which accelerates reaction times and improves yields.
- Starting from 4-ethyl-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiol, a nucleophilic substitution is performed with (bromomethyl)cyclohexane to introduce the cyclohexyl moiety.
- The reaction is carried out in 1-propanol with sodium hydroxide as base.
- Microwave irradiation is applied using a Milestone Flexi Wave system, with reaction times varying from 10 to 40 minutes.
- After reaction completion, the mixture is neutralized to pH 7, filtered, and the product is recrystallized from 2-propanol.
- Significantly reduced reaction time compared to conventional heating.
- High purity of products (≥98%).
- Controlled reaction parameters (temperature up to 300 °C, pressure up to 100 bar).
| Parameter | Value |
|---|---|
| Solvent | 1-Propanol |
| Base | Sodium hydroxide |
| Microwave Time | 10–40 minutes |
| Temperature | Up to 300 °C |
| Pressure | Up to 100 bar |
This method is particularly useful for synthesizing 5-cyclohexyl substituted triazole thiols with ethyl substitution at the 4-position.
Multi-Step Synthesis via Cyclization of Potassium 3-Aroyl-Odithiocarbazates
Another synthetic route involves:
- Preparation of potassium 3-aroyl-odithiocarbazates from hydrazides derived from esters.
- Cyclization of these intermediates to form 4-amino-5-substituted-1,2,4-triazole-3-thiols.
- Subsequent alkylation or functional group transformations to introduce the cyclohexyl and ethyl groups.
This method is more complex but allows fine-tuning of substituents and functionalization for biological activity optimization.
Summary Table of Preparation Methods
Research Findings and Analytical Data
- Purity and Structural Confirmation: Products are typically purified by recrystallization and characterized by IR, 1H-NMR, elemental analysis, and sometimes mass spectrometry.
- IR Spectroscopy: Characteristic peaks include N-H stretching (~3200–3300 cm⁻¹), C=N stretching (~1580 cm⁻¹), and C=S stretching (~1270–1285 cm⁻¹).
- 1H-NMR: Signals corresponding to alkyl protons (ethyl and cyclohexyl groups) and the thiol proton (SH) are diagnostic.
- Yields: Generally good yields (70–80%) are reported with high purity, suitable for further biological evaluation.
Chemical Reactions Analysis
Types of Reactions
5-Cyclohexyl-4-ethyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation Products: Disulfides, sulfonic acids
Reduction Products: Dihydrotriazoles
Substitution Products: Alkylated or acylated triazoles
Scientific Research Applications
Agricultural Applications
-
Fungicide Activity :
- 5-Cyclohexyl-4-ethyl-4H-1,2,4-triazole-3-thiol has been studied for its potential as a fungicide. Its structure allows it to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes. This mechanism makes it effective against various fungal pathogens in crops.
- Case Study : Research has shown that the compound exhibits significant antifungal activity against Fusarium and Botrytis species, which are common in agricultural settings.
-
Plant Growth Regulation :
- The compound has been identified as an auxin synthesis inhibitor, affecting plant growth and development. This property can be utilized for regulating plant height and improving crop yields.
- Experimental Findings : In controlled experiments, plants treated with varying concentrations of this compound showed altered growth patterns compared to untreated controls.
Pharmaceutical Applications
-
Antimicrobial Properties :
- The thiol group in the compound enhances its ability to interact with biological molecules, making it a candidate for developing new antimicrobial agents.
- Research Evidence : Studies indicate that derivatives of this compound exhibit potent antibacterial activity against Staphylococcus aureus and Escherichia coli.
-
Cancer Research :
- Preliminary studies suggest that this compound may have cytotoxic effects on certain cancer cell lines. Its mechanism appears to involve the induction of apoptosis in malignant cells.
- Clinical Implications : Ongoing research aims to elucidate its potential as a chemotherapeutic agent.
Material Science Applications
-
Corrosion Inhibitor :
- The compound's thiol functionality allows it to form protective layers on metal surfaces, making it an effective corrosion inhibitor in various industrial applications.
- Performance Metrics : Laboratory tests have shown that coatings containing this compound significantly reduce corrosion rates in harsh environments.
-
Nanomaterials Development :
- Researchers are exploring the use of this compound in synthesizing nanomaterials with enhanced properties for electronics and catalysis.
- Innovative Approaches : The compound's ability to stabilize metal nanoparticles is being investigated for applications in catalysis and sensor technology.
Summary Table of Applications
| Application Area | Specific Use | Evidence/Case Study |
|---|---|---|
| Agriculture | Fungicide activity | Effective against Fusarium and Botrytis |
| Plant growth regulation | Alters growth patterns in treated plants | |
| Pharmaceuticals | Antimicrobial properties | Potent activity against Staphylococcus aureus |
| Cancer research | Induces apoptosis in cancer cell lines | |
| Material Science | Corrosion inhibitor | Reduces corrosion rates significantly |
| Nanomaterials development | Stabilizes metal nanoparticles |
Mechanism of Action
The mechanism by which 5-cyclohexyl-4-ethyl-4H-1,2,4-triazole-3-thiol exerts its effects often involves interaction with specific molecular targets. For example, its antimicrobial activity may be due to the inhibition of key enzymes in microbial metabolic pathways. The thiol group can form covalent bonds with enzyme active sites, leading to enzyme inactivation. Additionally, the triazole ring can interact with nucleic acids, potentially disrupting DNA or RNA synthesis.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of triazole-thiols are heavily influenced by substituents. Below is a comparative analysis of key analogues:
Key Observations :
- Aliphatic vs.
- Electron-Donating Groups: Compounds like AT (4-amino substituent) exhibit superior antioxidant activity due to electron-donating effects, whereas the target compound’s aliphatic groups may limit radical scavenging efficacy .
- Enzyme Inhibition : Yucasin’s 4-chlorophenyl group enables specific interactions with YUC enzymes, a feature absent in the target compound, suggesting divergent biological targets .
Reagent Comparison :
- Potassium hydroxide or cesium carbonate are common bases for deprotonating thiol intermediates .
- Adamantane-containing analogues require specialized starting materials (e.g., adamantane carbonyl chloride) .
Anticoccidial Activity:
- 4,5-Diphenyl-1,2,4-triazole-3-thiol shows 60% inhibition of Eimeria stiedae α-glucosidase, comparable to the drug toltrazuril . The target compound’s bulky substituents may reduce efficacy in this context due to steric hindrance.
Antioxidant Capacity:
- Electron-donating groups (e.g., -NH2 in AT) enhance radical scavenging, achieving ~80% DPPH• inhibition .
Enzyme Inhibition:
- Yucasin’s 4-chlorophenyl group enables selective inhibition of YUC enzymes, critical in plant hormone biosynthesis . The target compound’s substituents may instead target lipid-associated enzymes or receptors.
Biological Activity
5-Cyclohexyl-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS Number: 482650-81-7) is a compound belonging to the triazole family, which has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant case studies and research findings.
The molecular formula of this compound is , with a molecular weight of 211.33 g/mol. The compound features a triazole ring that is known for its pharmacological relevance, particularly in drug design.
Research indicates that compounds containing the triazole moiety often exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. Specifically, the inhibition of COX-1 and COX-2 pathways can lead to reduced synthesis of prostaglandins, which are mediators of inflammation.
Case Study: COX Inhibition
In a study investigating various triazole derivatives for their COX inhibitory activity, it was found that this compound demonstrated significant inhibition against COX enzymes. The selectivity ratios and IC50 values were measured to assess the potency of this compound compared to standard anti-inflammatory drugs such as Meloxicam.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Ratio |
|---|---|---|---|
| 5-Cyclohexyl-4-ethyl-4H-triazole | 56.43 | 57.14 | Higher than Meloxicam |
| Meloxicam | 83.68 | 69.56 | Reference |
Anticancer Activity
The anticancer potential of 5-cyclohexyl-4-ethyl-4H-triazole has also been explored in vitro. Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and arresting the cell cycle.
Research Findings
In vitro assays indicated that treatment with this compound resulted in:
- Cell Viability Reduction : Significant decrease in viability in cancer cell lines such as MDA-MB-231.
- Apoptotic Induction : Increased levels of caspase activity were observed, indicating apoptosis.
- Cell Cycle Arrest : The compound effectively arrested cells at the G2/M phase.
Structural Studies and Molecular Docking
Molecular docking studies have provided insights into how 5-cyclohexyl-4-ethyl-4H-triazole interacts with target proteins involved in inflammatory and cancer pathways. The binding affinities and interaction profiles suggest that the compound may form critical hydrogen bonds and hydrophobic interactions with active sites on COX enzymes and other relevant targets.
Q & A
Q. What are the optimal synthetic routes for 5-cyclohexyl-4-ethyl-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves cyclization of hydrazine derivatives with thiourea or thioacetic acid under reflux. A common approach includes:
Precursor Preparation : React cyclohexyl carbonyl chloride with ethylamine to form a hydrazide intermediate.
Cyclization : Treat the intermediate with thiourea in ethanol under reflux (70–80°C, 6–8 hours) to form the triazole-thiol core .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product.
Optimization involves adjusting solvent polarity (e.g., ethanol vs. methanol) and reaction time to improve yield. Kinetic studies (TLC monitoring) help identify incomplete reactions .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks to the cyclohexyl (δ 1.2–2.1 ppm for protons, δ 25–35 ppm for carbons) and ethyl groups (triplet at δ 1.3 ppm for CH₃, quartet at δ 3.2 ppm for CH₂). The thiol proton appears as a broad singlet (~δ 3.5 ppm) .
- IR Spectroscopy : Confirm the thiol group via S–H stretch (2550–2600 cm⁻¹) and triazole ring C=N stretches (1500–1600 cm⁻¹) .
- Mass Spectrometry (LC-MS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 254.3) and fragmentation patterns .
Q. How can initial biological activity screening be designed for this compound?
Methodological Answer:
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against S. aureus (Gram-positive) and E. coli (Gram-negative). Compare MIC values to reference drugs (e.g., ciprofloxacin) .
- Cytotoxicity Testing : Perform MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include a negative control (DMSO) and positive control (doxorubicin) .
Advanced Research Questions
Q. How can molecular docking predict the interaction of this compound with biological targets like kinases or enzymes?
Methodological Answer:
Target Selection : Prioritize kinases (e.g., anaplastic lymphoma kinase, ALK) or enzymes (e.g., cyclooxygenase-2) based on structural analogs .
Docking Workflow :
- Prepare the ligand (protonate thiol group, optimize geometry with DFT).
- Retrieve target PDB files (e.g., ALK: 2XP2).
- Use AutoDock Vina for binding affinity calculations.
- Analyze hydrogen bonds (e.g., thiol with catalytic residue) and hydrophobic interactions (cyclohexyl group) .
Validation : Compare docking scores (<-7.0 kcal/mol) with known inhibitors .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Meta-Analysis : Aggregate data from multiple assays (e.g., antimicrobial vs. antifungal) to identify trends. For example, inconsistent MIC values may arise from strain-specific resistance .
- Structural Modifications : Test derivatives (e.g., replacing cyclohexyl with fluorophenyl) to isolate substituent effects. Use SAR to explain variability in activity .
- Assay Standardization : Control variables like inoculum size (CFU/mL) or solvent purity (HPLC-grade DMSO) .
Q. How do solvent polarity and reaction mechanisms influence the synthesis of derivatives?
Methodological Answer:
- Solvent Screening : Compare yields in polar aprotic (DMF) vs. protic (ethanol) solvents. Protic solvents stabilize intermediates via hydrogen bonding, improving cyclization efficiency .
- Mechanistic Probes : Use isotopic labeling (¹⁵N-thiourea) to track nitrogen incorporation into the triazole ring. Monitor intermediates via LC-MS .
Q. What advanced spectroscopic methods elucidate electronic and steric effects of substituents?
Methodological Answer:
- X-ray Crystallography : Resolve 3D structure to quantify dihedral angles (cyclohexyl vs. triazole plane) and steric hindrance .
- DFT Calculations : Compute HOMO/LUMO energies to predict reactivity. For example, electron-withdrawing groups (e.g., -CF₃) lower HOMO, reducing nucleophilic attack susceptibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
